molecular formula C17H25N3O3 B12827628 tert-Butyl 4-(2-acetamidopyridin-4-yl)piperidine-1-carboxylate

tert-Butyl 4-(2-acetamidopyridin-4-yl)piperidine-1-carboxylate

Cat. No.: B12827628
M. Wt: 319.4 g/mol
InChI Key: YFZRYGDXSOPECV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-acetamidopyridin-4-yl)piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a piperidine ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-acetamidopyridin-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-piperidinecarboxylate with 2-acetamidopyridine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-acetamidopyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(2-acetamidopyridin-4-yl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to bind to specific proteins or enzymes, making it useful for investigating biochemical pathways and mechanisms.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used to synthesize drugs that target specific diseases or conditions, leveraging its unique chemical properties to achieve therapeutic effects.

Industry: In industry, this compound can be used in the development of new materials or chemical processes. Its reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-acetamidopyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 4-(2-acetamidopyridin-4-yl)piperidine-1-carboxylate stands out due to its unique combination of functional groups. The presence of both the acetamide and pyridine groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-(2-acetamidopyridin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O3/c1-12(21)19-15-11-14(5-8-18-15)13-6-9-20(10-7-13)16(22)23-17(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3,(H,18,19,21)

InChI Key

YFZRYGDXSOPECV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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